molecular formula C28H32Cl2N6O5 B12297427 N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide

N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide

Cat. No.: B12297427
M. Wt: 603.5 g/mol
InChI Key: PVZAGAKBJFLDBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide involves multiple steps, starting from the preparation of the core pyrido[3,4-d]pyrimidine structure. The key steps include:

    Formation of the pyrido[3,4-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group: This step involves a substitution reaction where the dichloro-dimethoxyphenyl group is introduced onto the pyrido[3,4-d]pyrimidine core.

    Attachment of the 4-methoxypiperidin-1-yl group: This is achieved through a nucleophilic substitution reaction.

    Formation of the oxolan-3-yl group: This involves the formation of an oxolane ring through cyclization.

    Attachment of the prop-2-enamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor each step of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the amide and pyrimidine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the amide group can lead to the formation of amines.

Scientific Research Applications

N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a model molecule in the study of complex organic synthesis and reaction mechanisms.

    Biology: It is used in the study of cell signaling pathways, particularly those involving FGFR4.

    Medicine: The compound is being investigated as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.

Mechanism of Action

The mechanism of action of N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide involves the inhibition of FGFR4. The compound binds covalently to a poorly conserved cysteine residue in the FGFR4 kinase domain, thereby blocking its activity. This inhibition disrupts the FGFR4 signaling pathway, which is involved in the proliferation and survival of cancer cells .

Comparison with Similar Compounds

N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide can be compared with other FGFR inhibitors, such as:

The uniqueness of this compound lies in its selectivity for FGFR4, which makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZAGAKBJFLDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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